4a-Methyl-1,4,4a,9a-tetrahydro-1,4-methanoanthracene-9,10-dione
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Overview
Description
1,4-Methanoanthracene-9,10-dione, 1,4,4a,9a-tetrahydro-4a-methyl- is a complex organic compound with the molecular formula C16H14O2 It is known for its unique structure, which includes a methano bridge and a tetrahydro configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Methanoanthracene-9,10-dione, 1,4,4a,9a-tetrahydro-4a-methyl- typically involves the Diels-Alder reaction, a well-known method for constructing cyclic compounds. The reaction between cyclopentadiene and 1,4-naphthoquinone under controlled conditions yields the desired product . The reaction is carried out in an inert atmosphere, often using solvents like toluene or xylene, and requires precise temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1,4-Methanoanthracene-9,10-dione, 1,4,4a,9a-tetrahydro-4a-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride result in the formation of hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, with reagents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine in carbon tetrachloride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
1,4-Methanoanthracene-9,10-dione, 1,4,4a,9a-tetrahydro-4a-methyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-Methanoanthracene-9,10-dione, 1,4,4a,9a-tetrahydro-4a-methyl- involves its interaction with various molecular targets. The compound can act as an electron acceptor or donor, facilitating redox reactions. It can also form covalent bonds with nucleophilic sites in biological molecules, leading to potential therapeutic effects. The pathways involved include oxidative stress modulation and enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
1,4-Naphthoquinone: A structurally related compound with similar redox properties.
Anthraquinone: Another quinone derivative with comparable chemical behavior.
Tetrahydroanthracene: Shares the tetrahydro configuration but lacks the methano bridge.
Uniqueness
1,4-Methanoanthracene-9,10-dione, 1,4,4a,9a-tetrahydro-4a-methyl- is unique due to its methano bridge, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it a valuable compound in various research applications.
Properties
IUPAC Name |
2-methyltetracyclo[10.2.1.02,11.04,9]pentadeca-4,6,8,13-tetraene-3,10-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c1-16-10-7-6-9(8-10)13(16)14(17)11-4-2-3-5-12(11)15(16)18/h2-7,9-10,13H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NELNWZJOZOSDFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C3CC(C1C(=O)C4=CC=CC=C4C2=O)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00737566 |
Source
|
Record name | 4a-Methyl-1,4,4a,9a-tetrahydro-1,4-methanoanthracene-9,10-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00737566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121917-04-2 |
Source
|
Record name | 4a-Methyl-1,4,4a,9a-tetrahydro-1,4-methanoanthracene-9,10-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00737566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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